4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine
Overview
Description
4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, an isopropyl group at position 5, and a methoxyphenyl group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride in the presence of a suitable catalyst to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with various aromatic groups .
Scientific Research Applications
4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandin E2 (PGE2). This inhibition helps in alleviating inflammation and pain . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-phenylpyrimidine
- 4,6-Dichloro-5-methyl-2-(2-methoxyphenyl)pyrimidine
- 4,6-Dichloro-5-isopropyl-2-phenylpyrimidine
Uniqueness
4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is unique due to the presence of both isopropyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its pharmacological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
4,6-dichloro-2-(2-methoxyphenyl)-5-propan-2-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-8(2)11-12(15)17-14(18-13(11)16)9-6-4-5-7-10(9)19-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGZYQCDGXEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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